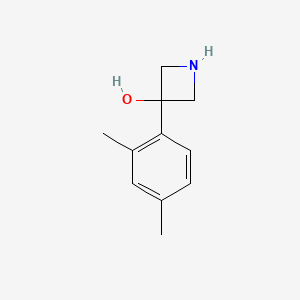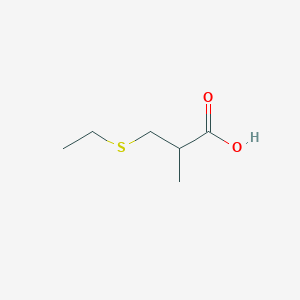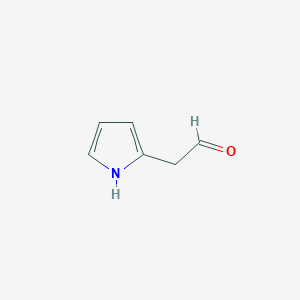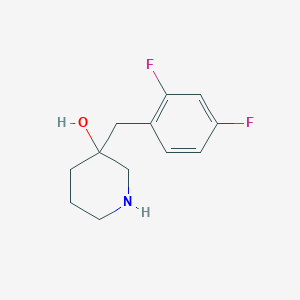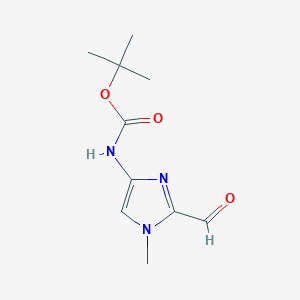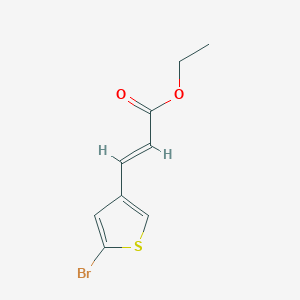
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one is an organic compound that features a bromomethyl group and a methoxyphenyl group attached to a dioxolane ring
Méthodes De Préparation
The synthesis of 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 5-(4-methoxyphenyl)-1,3-dioxol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Analyse Des Réactions Chimiques
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, including those with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methoxyphenyl group can be transformed into more reactive intermediates that participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one include:
4-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one: Similar structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-5-(4-hydroxyphenyl)-1,3-dioxol-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxane-2-one: Similar structure but with a dioxane ring instead of a dioxolane ring.
These compounds share similar reactivity patterns but may differ in their physical properties and specific applications.
Propriétés
Formule moléculaire |
C11H9BrO4 |
|---|---|
Poids moléculaire |
285.09 g/mol |
Nom IUPAC |
4-(bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C11H9BrO4/c1-14-8-4-2-7(3-5-8)10-9(6-12)15-11(13)16-10/h2-5H,6H2,1H3 |
Clé InChI |
MPVADDVTNAZJJL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(OC(=O)O2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


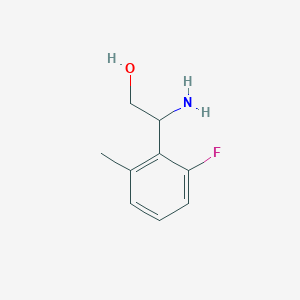
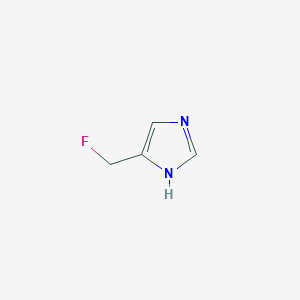
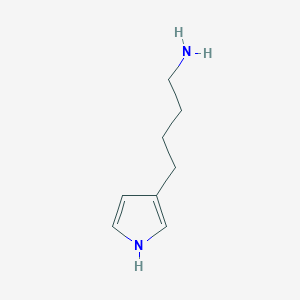
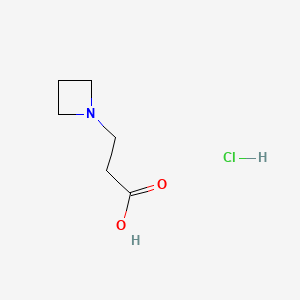
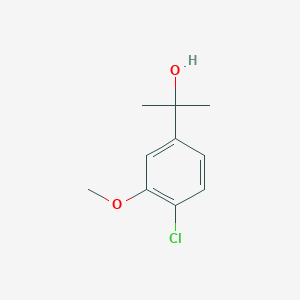
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
